molecular formula C15H19BS2 B14272439 9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- CAS No. 139759-16-3

9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-

Cat. No.: B14272439
CAS No.: 139759-16-3
M. Wt: 274.3 g/mol
InChI Key: JILFQKULDIHZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Borabicyclo[331]nonane, 9-[(phenylthioxomethyl)thio]- is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-Borabicyclo[331]nonane (9-BBN), which is widely used in organic chemistry as a hydroboration reagent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The addition of the phenylthioxomethylthio group is achieved through subsequent reactions involving thiol and phenylthioxomethyl reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is commercially available as a solution in tetrahydrofuran and as a solid .

Chemical Reactions Analysis

Types of Reactions

9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the original compound. The high regioselectivity of 9-BBN derivatives ensures the formation of specific products with minimal side reactions .

Mechanism of Action

The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- involves the formation of a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates. The compound’s high regioselectivity is attributed to the steric demand of the 9-BBN moiety, which suppresses the formation of undesired isomers .

Properties

CAS No.

139759-16-3

Molecular Formula

C15H19BS2

Molecular Weight

274.3 g/mol

IUPAC Name

9-borabicyclo[3.3.1]nonan-9-yl benzenecarbodithioate

InChI

InChI=1S/C15H19BS2/c17-15(12-6-2-1-3-7-12)18-16-13-8-4-9-14(16)11-5-10-13/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

JILFQKULDIHZKL-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)SC(=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.